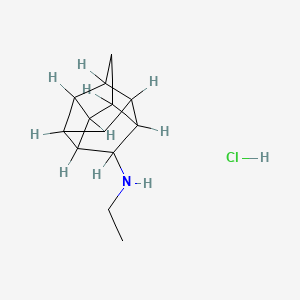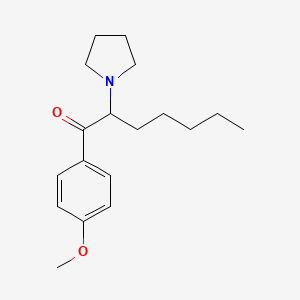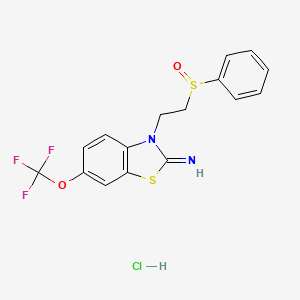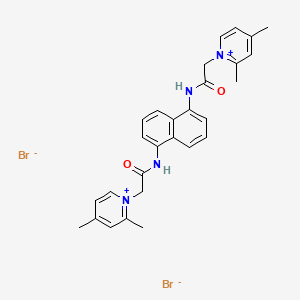
1,1'-(1,5-Naphthylenebis(iminocarbonylmethylene))bis(2,4-dimethylpyridinium bromide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(1,5-Naphthylenebis(iminocarbonylmethylene))bis(2,4-dimethylpyridinium bromide) is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a naphthalene core linked to two pyridinium units through imino and carbonyl groups, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,5-Naphthylenebis(iminocarbonylmethylene))bis(2,4-dimethylpyridinium bromide) typically involves the reaction of 1,5-naphthalenediamine with 2,4-dimethylpyridine in the presence of a suitable brominating agent. The reaction conditions often include:
Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Temperature: Elevated temperatures around 80-100°C to facilitate the reaction.
Catalyst: A brominating agent like N-bromosuccinimide (NBS) to introduce the bromide ions.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
1,1’-(1,5-Naphthylenebis(iminocarbonylmethylene))bis(2,4-dimethylpyridinium bromide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the pyridinium rings, where nucleophiles like hydroxide (OH-) or amines (NH2-) can replace the bromide ions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium at room temperature.
Reduction: NaBH4 in methanol at low temperatures.
Substitution: Aqueous NaOH or NH3 at elevated temperatures.
Major Products
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of reduced naphthalene and pyridine derivatives.
Substitution: Formation of hydroxyl or amino-substituted pyridinium compounds.
科学研究应用
1,1’-(1,5-Naphthylenebis(iminocarbonylmethylene))bis(2,4-dimethylpyridinium bromide) has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a DNA intercalator and its effects on cellular processes.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
作用机制
The compound exerts its effects through various molecular mechanisms:
DNA Intercalation: The planar naphthalene core can insert between DNA base pairs, disrupting the helical structure and affecting replication and transcription processes.
Enzyme Inhibition: The pyridinium units can interact with enzyme active sites, inhibiting their catalytic activity.
Cell Membrane Disruption: The compound can integrate into cell membranes, altering their permeability and leading to cell death.
相似化合物的比较
Similar Compounds
- 1,1’-(1,4-Phenylenebis(methylene))bis(pyridin-1-ium) dibromide
- 1,1’-(1,4-Phenylenebis(methylene))bis(2,4-dimethylpyridinium bromide)
- 1,1’-(1,5-Naphthylenebis(methylene))bis(pyridin-1-ium) dibromide
Uniqueness
This detailed article provides a comprehensive overview of 1,1’-(1,5-Naphthylenebis(iminocarbonylmethylene))bis(2,4-dimethylpyridinium bromide), covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
102584-17-8 |
|---|---|
分子式 |
C28H30Br2N4O2 |
分子量 |
614.4 g/mol |
IUPAC 名称 |
2-(2,4-dimethylpyridin-1-ium-1-yl)-N-[5-[[2-(2,4-dimethylpyridin-1-ium-1-yl)acetyl]amino]naphthalen-1-yl]acetamide;dibromide |
InChI |
InChI=1S/C28H28N4O2.2BrH/c1-19-11-13-31(21(3)15-19)17-27(33)29-25-9-5-8-24-23(25)7-6-10-26(24)30-28(34)18-32-14-12-20(2)16-22(32)4;;/h5-16H,17-18H2,1-4H3;2*1H |
InChI 键 |
UTKRPWNAMQVETO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=[N+](C=C1)CC(=O)NC2=CC=CC3=C2C=CC=C3NC(=O)C[N+]4=C(C=C(C=C4)C)C)C.[Br-].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(Dicyclopropylmethylideneamino) diethyl phosphate;5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol](/img/structure/B12748455.png)
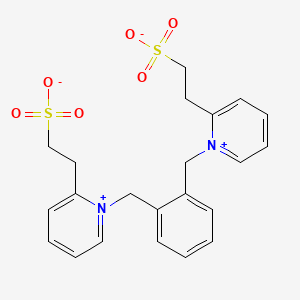

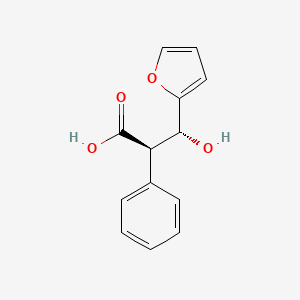
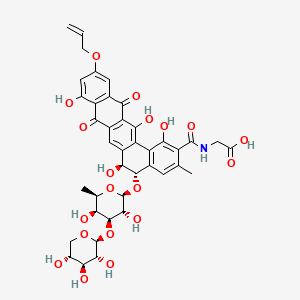
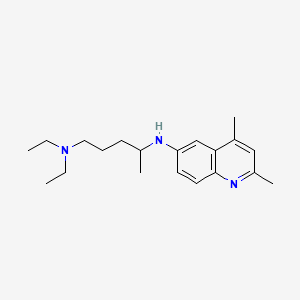
![n-[5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-methyl-4-oxo-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl]-1-methyl-1h-imidazole-4-sulfonamide](/img/structure/B12748492.png)
